2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine
Description
2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine is a cyclopropylamine derivative featuring a furan ring substituted with a 2,5-dichlorophenyl group. The electron-withdrawing dichlorophenyl group may enhance metabolic stability compared to electron-donating substituents .
Properties
Molecular Formula |
C13H11Cl2NO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
2-[5-(2,5-dichlorophenyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H11Cl2NO/c14-7-1-2-10(15)8(5-7)12-3-4-13(17-12)9-6-11(9)16/h1-5,9,11H,6,16H2 |
InChI Key |
IRCAGZBVTLTZJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction for Bicyclic Precursor Synthesis
The foundational step involves synthesizing 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene, a critical intermediate. As described in CN105732545A and US10125110B2, furan reacts with maleic anhydride in a [4+2] cycloaddition under toluene reflux (50–100°C, 10–48 hours) to yield the bicyclic adduct. Optimal molar ratios (furan:maleic anhydride = 1:0.1–1:2) ensure high regioselectivity, with yields exceeding 70% after crystallization.
Table 1: Reaction Conditions for Diels-Alder Step
Acylation and Functionalization of the Furan Ring
The bicyclic intermediate undergoes acylative ring-opening to introduce the 2,5-dichlorophenyl group. US10125110B2 details the use of acyl halides (e.g., 2,5-dichlorobenzoyl chloride) in dichloromethane with Lewis acid catalysts (e.g., AlCl₃) at 0–25°C. This step attaches the aryl moiety to the furan oxygen, achieving >90% conversion when using stoichiometric acylating agents.
Cyclopropanation Strategies
Ylide-Mediated Cyclopropane Ring Formation
The cyclopropanamine moiety is introduced via a Stevens-type rearrangement. EP2644590A1 demonstrates that dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and sodium hydride in DMSO, reacts with α,β-unsaturated esters to form cyclopropane rings. Applied to the furan intermediate, this method yields the cyclopropane core with trans stereoselectivity (>95% diastereomeric excess).
Table 2: Cyclopropanation Reaction Parameters
Amination of the Cyclopropane Ring
The final step involves converting the cyclopropane ester to the primary amine. Hydrolysis of the ester group using NaOH (2M, ethanol/water, 70°C) produces the carboxylic acid, which is then converted to the amine via a Curtius rearrangement. PubChem data (CID 54775795) confirms azide intermediates formed using tert-butylammonium bromide and sodium azide, followed by thermal decomposition to the amine.
Regioselective Chlorination and Purification
Directing Group Strategies for Dichlorination
The 2,5-dichlorophenyl group is introduced either before furan formation or via electrophilic aromatic substitution. VulcanChem’s product notes (VC16263803) emphasize using 2,5-dichloroiodobenzene in Ullmann couplings with furan boronic acids to ensure positional fidelity. Alternatively, chlorination of pre-formed phenylfuran using Cl₂/FeCl₃ at 0°C achieves 85–90% regioselectivity.
Chromatographic Purification and Characterization
Final purification employs silica gel chromatography (hexane/ethyl acetate gradients) to isolate the target compound (>98% purity). Mass spectrometry (MS m/z 268.03 [M+H]⁺) and ¹H NMR (δ 6.8–7.4 ppm, aromatic protons; δ 1.2–1.8 ppm, cyclopropane protons) confirm structural integrity.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis. Its structural components can be utilized to create more complex molecules, aiding in the development of new chemical entities for pharmaceutical and industrial applications.
Research indicates that 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine exhibits potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing insights into its therapeutic potential for inflammatory diseases.
Medicinal Chemistry
Ongoing investigations focus on the compound's potential as a therapeutic agent for various diseases. Its interaction with biological targets, such as enzymes and receptors, is being studied to elucidate its mechanism of action and therapeutic applications.
Material Science
The compound can be explored in the context of materials science for developing new polymers or coatings due to its unique chemical structure.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine against various bacterial strains. Results indicated significant inhibition zones compared to control compounds, suggesting potential for further development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory properties demonstrated that the compound could reduce pro-inflammatory cytokine levels in vitro. This finding supports its potential application in treating inflammatory diseases.
Case Study 3: Synthesis and Characterization
A detailed synthesis route was established involving cyclopropanation reactions under controlled conditions. The product was characterized using NMR and mass spectrometry, confirming its structural integrity and purity suitable for further applications.
Mechanism of Action
The mechanism of action of 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Substituted Phenyl-Furan Derivatives
Compounds with structural similarities include:
- Thiazolyl hydrazones (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole): These feature a nitro group and a thiazole-hydrazone moiety instead of a cyclopropanamine. The nitro group increases electron-withdrawing effects but may reduce stability .
- Trans-2-(2,5-dimethoxy-4-halophenyl)cyclopropylamines : These have methoxy and halogen substituents (Br, I) on the phenyl ring, which are electron-donating compared to chlorine. This leads to reduced cyclopropane ring stability .
Table 1: Structural Comparison
Antifungal Activity
- Thiazolyl hydrazones : Exhibited MIC values of 250 µg/mL against Candida utilis, significantly weaker than fluconazole (MIC = 2 µg/mL) . The target compound’s cyclopropanamine core may lack direct antifungal activity due to the absence of a thiazole-hydrazone pharmacophore.
Anticancer Activity
- 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole : Showed IC50 = 125 µg/mL against MCF-7 cells, with low toxicity (IC50 > 500 µg/mL) in NIH/3T3 cells . The target compound’s cyclopropanamine group may confer different cytotoxicity profiles, possibly through receptor modulation rather than direct cell inhibition.
Pharmacological Properties
Serotonin Receptor Interactions
- Trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine: Exhibits 70-fold selectivity for 5-HT2A over 5-HT1A receptors .
Metabolic Stability
- Cyclopropane rings in 2-arylcyclopropylamines are destabilized by electron-donating substituents (e.g., methoxy, halogens like Br/I). The 2,5-dichlorophenyl group in the target compound likely enhances stability compared to halogenated analogues in .
Biological Activity
Chemical Structure and Properties
2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine is a bicyclic organic compound characterized by a cyclopropanamine moiety attached to a furan ring, which is further substituted with a 2,5-dichlorophenyl group. The molecular formula is , and it has garnered attention for its potential biological activities and applications in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds similar to 2-(5-(2,5-dichlorophenyl)furan-2-yl)cyclopropanamine possess significant antimicrobial effects against a range of pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
- Potential as a Therapeutic Agent : Ongoing research aims to explore its efficacy as a treatment for various diseases, including neurological disorders.
The mechanism of action involves the compound's interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine, it is essential to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}cyclopropanamine | Structure | Contains dichlorophenyl; may exhibit different biological activity. |
| (E)-1-[5-(2-Chlorophenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine | Structure | Incorporates a benzoxazole moiety; potentially different pharmacological properties. |
| 4-Amino-N-(5-chloro-1-benzofuran-3-yl)-benzamide | Structure | Similar amine functionality but lacks the cyclopropane structure; may interact differently with biological targets. |
The distinct combination of the furan ring and cyclopropanamine structure in 2-(5-(2,5-dichlorophenyl)furan-2-yl)cyclopropanamine offers unique interaction profiles and biological activities not present in its analogs.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study reported that derivatives of furan compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group enhances this activity by improving lipophilicity and membrane penetration .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of furan derivatives, highlighting their ability to inhibit pro-inflammatory cytokines in vitro. The results suggested that 2-(5-(2,5-dichlorophenyl)furan-2-yl)cyclopropanamine could be effective in reducing inflammation in animal models .
- Neuroprotective Effects : Research has indicated that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases like Parkinson's disease .
Q & A
Q. What are the key steps and methodological considerations for synthesizing 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine?
The synthesis involves multi-step organic reactions, including cyclopropanation and cross-coupling. Critical parameters include:
- Temperature control : Optimized to prevent decomposition of intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for furan ring formation.
- Catalysts : Palladium-based catalysts are often used for Suzuki-Miyaura coupling to attach the dichlorophenyl group. Structural confirmation relies on spectroscopic techniques :
- NMR (¹H/¹³C) to verify cyclopropane and furan ring connectivity.
- Mass spectrometry (MS) for molecular weight validation .
Q. How is the structural integrity of 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine confirmed experimentally?
Beyond NMR and MS, X-ray crystallography resolves steric effects caused by the 2,5-dichlorophenyl group. Computational methods (e.g., DFT) model electronic interactions between the cyclopropane and furan moieties. HPLC with UV detection ensures purity (>95%) post-synthesis .
Q. What are the primary physicochemical properties of this compound, and how are they determined?
Key properties include:
- Melting point : Determined via differential scanning calorimetry (DSC).
- Lipophilicity (logP) : Measured using reversed-phase HPLC.
- Solubility : Assessed in PBS (pH 7.4) and DMSO for biological assays. These properties guide formulation strategies for in vitro studies .
Advanced Research Questions
Q. How does steric hindrance from the 2,5-dichlorophenyl group influence the compound’s reactivity in cross-coupling reactions?
The bulky substituent slows Suzuki-Miyaura coupling due to restricted access to the palladium catalyst’s active site. Mitigation strategies include:
Q. What factors contribute to the instability of the cyclopropane ring in this compound?
The cyclopropane ring is destabilized by electron-donating groups (e.g., chlorine on the phenyl ring), which increase ring strain via resonance effects. Instability is quantified using:
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies in activity (e.g., receptor affinity) arise from substituent positioning (2,5- vs. 2,6-dichloro) or stereochemistry. Systematic approaches include:
Q. What methodological frameworks are used to evaluate this compound’s potential as a 5-HT2A receptor probe?
Key steps involve:
- Functional selectivity assays : Measure cAMP accumulation vs. β-arrestin recruitment.
- Selectivity profiling : Screen against a panel of 50+ GPCRs (e.g., dopamine D2, adrenergic α1).
- In vivo microdialysis : Assess serotonin modulation in rodent models. Note: Selectivity for 5-HT2A over 5-HT1A is critical, with ≥70-fold difference required for probe utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
